An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxybenzoyl)piperidin-4-one
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxybenzoyl)piperidin-4-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methoxybenzoyl)piperidin-4-one is a derivative of piperidin-4-one, a heterocyclic ketone that serves as a crucial pharmacophore in modern medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate for synthesizing a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties of 1-(3-Methoxybenzoyl)piperidin-4-one, including a detailed synthesis protocol, mechanistic rationale, in-depth structural and spectroscopic analysis, and a discussion of its reactivity and significance in drug discovery. The information presented herein is intended to support researchers in the effective synthesis, characterization, and application of this valuable chemical entity.
Chemical Identity and Physicochemical Properties
1-(3-Methoxybenzoyl)piperidin-4-one is a tertiary amide and a ketone. Its structure combines the rigid piperidin-4-one ring with the electronically distinct 3-methoxybenzoyl group. The calculated and observed properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 1-(3-methoxybenzoyl)piperidin-4-one |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Exact Mass | 233.1052 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) |
| CAS Number | Not explicitly assigned in major databases; constituent parts are well-documented. |
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 1-(3-Methoxybenzoyl)piperidin-4-one is via the N-acylation of piperidin-4-one with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality and Mechanistic Insights
The synthesis relies on the nucleophilic character of the secondary amine in piperidin-4-one attacking the highly electrophilic carbonyl carbon of the acyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To counteract this, a non-nucleophilic organic base, such as triethylamine (TEA), is added. TEA acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride, a salt that can be easily removed during aqueous workup. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves both the reactants and the product.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Synthetic workflow for 1-(3-Methoxybenzoyl)piperidin-4-one.
Detailed Synthesis Protocol
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Reaction Setup : To a stirred solution of piperidin-4-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
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Acylation : Add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.
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Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
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Aqueous Workup : Upon completion, wash the reaction mixture sequentially with water (2 x volume of DCM) and brine (1 x volume of DCM).
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Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-Methoxybenzoyl)piperidin-4-one.
Structural Elucidation and Spectroscopic Analysis
The structural integrity of the synthesized compound must be confirmed through rigorous spectroscopic analysis. The piperidin-4-one ring is expected to adopt a slightly distorted chair conformation to minimize steric strain.[1] The presence of the tertiary amide bond introduces a rotational barrier, which can lead to the observation of rotamers (conformational isomers) in NMR spectroscopy, often seen as broadened signals for the protons adjacent to the nitrogen.[2]
| Technique | Expected Observations |
| ¹H NMR | ~ 7.3-7.4 ppm (m, 1H): Aromatic H (C5-H of benzoyl). ~ 6.9-7.1 ppm (m, 3H): Aromatic H's (C2, C4, C6-H of benzoyl). ~ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. ~ 3.8-4.2 ppm (br m, 2H): Piperidine protons adjacent to N (axial/equatorial). ~ 3.5-3.8 ppm (br m, 2H): Piperidine protons adjacent to N (axial/equatorial). ~ 2.5-2.8 ppm (m, 4H) : Piperidine protons adjacent to C=O. |
| ¹³C NMR | ~ 208 ppm : Ketone carbonyl (C=O).~ 170 ppm : Amide carbonyl (N-C=O).~ 160 ppm : Aromatic C-O.~ 112-135 ppm : Aromatic carbons.~ 55.5 ppm : Methoxy carbon (-OCH₃).~ 40-50 ppm : Piperidine carbons. |
| IR (Infrared) | ~ 1715 cm⁻¹ : Ketone C=O stretch.~ 1640 cm⁻¹ : Tertiary amide C=O stretch (strong).~ 1250 cm⁻¹ : Aryl-O-CH₃ C-O stretch.~ 2850-3000 cm⁻¹ : C-H stretches (aliphatic and aromatic). |
| MS (ESI-TOF) | Calculated for [C₁₃H₁₅NO₃+H]⁺ : 234.1125 m/z. The high-resolution mass spectrum should show a molecular ion peak corresponding to this value. |
Chemical Reactivity and Potential Transformations
The molecule possesses three key functional groups that dictate its chemical reactivity: the ketone, the tertiary amide, and the electron-rich aromatic ring.
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Ketone Carbonyl : The ketone at the 4-position is a prime site for further functionalization. It can undergo:
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Reduction : Using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol, 1-(3-methoxybenzoyl)piperidin-4-ol.
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Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond at the 4-position. This is a common strategy in pharmaceutical synthesis.[3]
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Wittig Reaction : Conversion of the carbonyl to an alkene, such as a methylidene group, providing a scaffold for further modifications like Michael additions.[4]
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Tertiary Amide : The amide bond is generally robust. It is resistant to mild reducing agents and nucleophiles but can be cleaved under harsh hydrolytic conditions (strong acid or base at high temperatures). Its primary influence is electronic, withdrawing electron density from the piperidine nitrogen.
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Aromatic Ring : The methoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution. However, the acyl group attached to the piperidine nitrogen is deactivating. This electronic push-pull system makes predicting substitution patterns complex, but reactions like nitration or halogenation would likely occur ortho or para to the methoxy group.
Applications and Significance in Drug Discovery
The piperidin-4-one nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.
1-(3-Methoxybenzoyl)piperidin-4-one is a valuable intermediate for several reasons:
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Versatile Intermediate : It serves as a building block for more complex molecules. The ketone functionality allows for the introduction of diverse substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR).
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Modulation of Properties : The 3-methoxybenzoyl group provides a handle for tuning physicochemical properties. The methoxy group can participate in hydrogen bonding and its position on the aromatic ring influences the overall conformation and electronic properties of the molecule.
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Proven Pharmacophore : The N-acyl piperidine motif is present in many biologically active compounds. By using this compound as a starting point, researchers can rapidly access libraries of potential drug candidates for screening.
Safety and Handling
While specific toxicity data for 1-(3-Methoxybenzoyl)piperidin-4-one is not available, a risk assessment can be based on its starting materials. 3-Methoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage. Piperidin-4-one is a skin, eye, and respiratory irritant.[5]
Therefore, 1-(3-Methoxybenzoyl)piperidin-4-one should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
1-(3-Methoxybenzoyl)piperidin-4-one is a synthetically accessible and highly versatile chemical intermediate. Its properties are defined by the interplay of the reactive ketone, the stable tertiary amide, and the methoxy-substituted aromatic ring. A robust and scalable synthesis makes it readily available for research purposes. With its foundation in the privileged piperidin-4-one scaffold, this compound represents a significant starting point for the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for its effective use in a research and development setting.
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